molecular formula C5H10F2O3S B3006879 3,3-Difluorobutyl methanesulfonate CAS No. 1380069-61-3

3,3-Difluorobutyl methanesulfonate

Cat. No. B3006879
CAS RN: 1380069-61-3
M. Wt: 188.19
InChI Key: GNHJANXAAWJSJU-UHFFFAOYSA-N
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Description

The compound "3,3-Difluorobutyl methanesulfonate" is not directly mentioned in the provided papers, but we can infer some information based on related compounds. Methanesulfonates are a class of organic compounds that contain the methanesulfonate functional group, which is derived from methanesulfonic acid. They are commonly used as intermediates in organic synthesis due to their excellent leaving group properties. The difluorobutyl group suggests the presence of a butyl chain with two fluorine atoms attached, which could influence the physical and chemical properties of the compound.

Synthesis Analysis

While the synthesis of 3,3-Difluorobutyl methanesulfonate is not explicitly described, we can draw parallels from the synthesis of related compounds. For instance, the paper on methane sulfonation via a free-radical mechanism by trifluoroacetylsulfuric acid discusses a new method for methane activation and sulfonation, which could potentially be adapted for the synthesis of various methanesulfonates . The radical pathway described could be a starting point for synthesizing the difluorobutyl variant by incorporating the appropriate difluorobutyl precursor.

Molecular Structure Analysis

The molecular structure of methyl trifluoromethanesulfonate was investigated, which is a related sulfonate ester . The gas electron diffraction (GED) analysis revealed a gauche conformation, which could be similar in 3,3-Difluorobutyl methanesulfonate due to the presence of the sulfonate group. The dihedral angle and bond lengths in methyl trifluoromethanesulfonate provide insight into the potential conformational properties of sulfonate esters, which may be extrapolated to understand the structure of 3,3-Difluorobutyl methanesulfonate.

Chemical Reactions Analysis

The reactivity of methanesulfonates is well-documented, with methyl methanesulfonothioate being used as a sulfhydryl reagent that can react with amino groups . This suggests that 3,3-Difluorobutyl methanesulfonate could also participate in reactions with nucleophiles, such as amines, due to the good leaving group properties of the sulfonate. The presence of the difluorobutyl group may affect the reactivity and selectivity of such reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,3-Difluorobutyl methanesulfonate can be inferred from related compounds. For example, the crystal and molecular structures of various sulfur−nitrogen compounds provide insights into the electron delocalization and bond lengths that could be relevant to the sulfonate group in 3,3-Difluorobutyl methanesulfonate . The fluorine atoms in the difluorobutyl group would likely influence the compound's polarity, boiling point, and solubility, making it distinct from other methanesulfonates.

Scientific Research Applications

Activation and Sulfonation of Methane

Research has explored new methods for activating methane and converting it to useful products. A study by Kim et al. (2022) introduced a novel methane activation method using trifluoroacetyl sulfuric acid (TFAOSO3H) under mild conditions, leading to successful methane sulfonation. This process, which operates via a radical pathway, highlights the potential for creating methanesulfonic acid from methane, a precursor for derivatives like "3,3-Difluorobutyl methanesulfonate" (Kim et al., 2022).

Improvements in Battery Technology

A novel application in the field of lithium-ion batteries was discovered by Huang et al. (2018), who investigated methanesulfonic acid 2,2,3,3-tetrafluoropropyl (TFPMS) as an additive to enhance the interfacial stability of LiMn2O4 cathodes at elevated temperatures. This research underscores the potential of fluorinated methanesulfonate derivatives in improving battery performance and longevity (Huang et al., 2018).

Methanesulfonic Acid Synthesis

Díaz-Urrutia and Ott (2019) reported a scalable process for directly converting methane to methanesulfonic acid using sulfur trioxide in sulfuric acid, achieving over 99% selectivity and yield. This approach opens new avenues for the production of methanesulfonic acid and its derivatives, such as "3,3-Difluorobutyl methanesulfonate", in a more straightforward and efficient manner (Díaz-Urrutia & Ott, 2019).

Oxidative C-H Bond Activation

Liu et al. (2013) developed a manganese dioxide-methanesulfonic acid (MnO2-CH3SO3H) oxidation system to promote direct coupling of benzylic ethers and carbamates with ketones. This research demonstrates the utility of methanesulfonic acid in facilitating selective C-H bond activation and alkylation, which could be relevant for synthesizing fluorinated derivatives (Liu et al., 2013).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3,3-difluorobutyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F2O3S/c1-5(6,7)3-4-10-11(2,8)9/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHJANXAAWJSJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOS(=O)(=O)C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10F2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Difluorobutyl methanesulfonate

Synthesis routes and methods

Procedure details

To a solution of 3,3-difluorobutan-1-ol (2.60 g) and triethylamine (6.58 mL) in THF (50 mL) was added dropwise methanesulfonyl chloride (2.74 mL) at 0° C., and the mixture was stirred at room temperature overnight. Water was added to the reaction mixture, and the mixture was extracted with ethyl acetate. The obtained organic layer was washed with saturated brine, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (hexane/ethyl acetate) to give the title compound as a pale-yellow oil (2.69 g).
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
6.58 mL
Type
reactant
Reaction Step One
Quantity
2.74 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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